Imidazo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles as adenosine receptor antagonists, inhibitors of phosphodiesterases, and antimalarial agents, among other uses.
Synthesis Analysis
The synthesis of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives involves various strategies. One approach includes the condensation of o-nitroaniline with glyoxylate followed by treatment with tosylmethyl isocyanide (TosMIC) reagent, leading to the formation of imidazo[1,5-a]quinoxalin-4-one derivatives . Another method involves the direct methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones using peroxides under metal-free conditions, which serves as both the radical initiator and methyl source . Additionally, iodine-mediated sp3 C–H amination has been used for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines, providing a metal-free and scalable approach .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives is characterized by the presence of an imidazo ring fused to a quinoxaline moiety. The structural activity relationships (SAR) of these compounds have been explored, revealing that certain hydrophobic substitutions at specific positions can enhance their affinity for adenosine receptors . The X-ray crystal structure of a related compound, an imidazo[1,5-a]quinoxaline functioning as an irreversible Bruton's tyrosine kinase (BTK) inhibitor, has been determined, providing insights into the binding interactions within the target enzyme .
Chemical Reactions Analysis
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of quinoxalin-2-ones with TosMIC reagent is a key step in the synthesis of imidazo[1,5-a]quinoxalin-4-ones, which is part of a new strategy for constructing this ring system . The direct methylation of these compounds using peroxides under metal-free conditions is another important reaction that contributes to the diversity of their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are influenced by their molecular structure and the substituents present on the rings. These properties are critical in determining their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of alkyl, alkoxy, or halogen substituents can enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation . The presence of a methyl amino group at position 4 and a weakly hindered group at position 1 has been shown to be important for the inhibitory properties of these compounds against the PDE4 isoform .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- A new method for constructing imidazo[1,5-a]quinoxalin-4-ones, starting from 1,2-phenylenediamines, was developed using a reaction with TosMIC (tosylmethyl isocyanide) as a key step (Chen et al., 2001).
- Another research introduced a novel, efficient, and regiospecific method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template, involving an intramolecular cyclization process (Norris et al., 2001).
Biological Activities and Potential Applications
- Imidazo[1,2-a]quinoxalines have been synthesized and evaluated for their inhibitory activities on phosphodiesterase (PDE4), showing potent properties and emphasizing the importance of specific molecular groups for activity (Deleuze-Masquéfa et al., 2004).
- Derivatives of imidazo[1,2-a]quinoxaline have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Kaneko et al., 2020).
Advanced Synthesis Approaches
- An iodine-mediated direct sp3 C–H amination reaction was used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, offering a metal-free and scalable synthesis approach (Chen et al., 2020).
- An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed and applied to synthesize a potent Lck inhibitor, indicating its pharmaceutical relevance (Chen et al., 2004).
Future Directions
properties
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]quinoxalin-4(5h)-one | |
CAS RN |
133307-45-6 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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